molecular formula C11H13BrN2O4 B566220 tert-Butyl (4-bromo-2-nitrophenyl)carbamate CAS No. 327046-79-7

tert-Butyl (4-bromo-2-nitrophenyl)carbamate

Cat. No.: B566220
CAS No.: 327046-79-7
M. Wt: 317.139
InChI Key: VALNWXMPJVPVLQ-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromo-2-nitrophenyl)carbamate is an organic compound with the molecular formula C11H13BrN2O4 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-bromo-2-nitrophenyl)carbamate typically involves the reaction of 4-bromo-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromo-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl (4-bromo-2-nitrophenyl)carbamate is used in several scientific research areas:

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-2-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-iodophenyl)carbamate
  • tert-Butyl (4-chlorophenyl)carbamate
  • tert-Butyl (4-fluorophenyl)carbamate

Uniqueness

tert-Butyl (4-bromo-2-nitrophenyl)carbamate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and binding properties compared to its analogs. This makes it particularly useful in specific synthetic and research applications where these functional groups are advantageous .

Properties

IUPAC Name

tert-butyl N-(4-bromo-2-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALNWXMPJVPVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680512
Record name tert-Butyl (4-bromo-2-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327046-79-7
Record name tert-Butyl (4-bromo-2-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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